Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate

Description

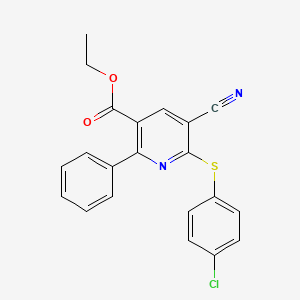

Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate is a nicotinic acid derivative characterized by a substituted pyridine core. Its structure includes:

- 5-position: A cyano group, enhancing electron-withdrawing properties and influencing reactivity.

- 2-position: A phenyl substituent, contributing aromatic stacking capabilities.

- 3-position: An ethyl ester, critical for solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 6-(4-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)18-12-15(13-23)20(27-17-10-8-16(22)9-11-17)24-19(18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUCVAMGHRAHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with ethyl 2-bromo-3-oxobutanoate to form an intermediate, which is then subjected to a series of reactions involving nitrile and phenyl groups to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the chlorophenyl sulfanyl group play crucial roles in its biological activity. These groups can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate can be contextualized by comparing it to analogs with modifications at the 6-position or other critical sites. Key examples include:

Table 1: Structural and Molecular Comparison

Key Insights from Structural Variations

Substituent Effects on Pharmacological Activity The sulfanyl group in the target compound and CAS 477866-73-2 introduces a thioether linkage, which may enhance metabolic stability compared to amino derivatives. The dichlorophenylsulfanyl group in CAS 477866-73-2 increases molecular weight and lipophilicity (ClogP ≈ 4.2 vs.

Synthetic Accessibility

- The ethylsulfanyl analog (CAS 148119-01-1) achieves a 95% yield due to its simpler substituents, whereas the benzylpiperidine derivative requires multistep synthesis (74% yield).

Electronic and Steric Influences

- Methyl groups (e.g., in CAS 148119-01-1) reduce steric hindrance at the 2-position, favoring synthetic accessibility.

- Halogen positioning : The 4-chloro substituent in the target compound offers a balance between electronic effects and steric bulk, whereas 2,4-dichloro substitution (CAS 477866-73-2) may hinder rotational freedom.

Biological Activity

Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate, a compound with the molecular formula and CAS number 306980-01-8, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, interaction studies, and potential therapeutic applications.

The compound is characterized by:

- Molecular Weight : 394.87 g/mol

- Density : 1.36 ± 0.1 g/cm³

- Boiling Point : Approximately 578 °C at 760 mmHg

- LogP : 7.03, indicating high lipophilicity which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Formation of the nicotinate core.

- Introduction of the cyano and sulfanyl groups.

- Final ethyl esterification.

These steps often require specific catalysts and solvents to optimize yield and purity, with continuous flow reactors being employed in industrial settings for improved efficiency.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological molecules, potentially affecting biochemical pathways. The presence of the sulfanyl group is particularly noteworthy as it may facilitate interactions with proteins and enzymes.

Therapeutic Potential

The compound's structural components suggest potential applications in:

- Anticancer Activity : Due to its ability to interact with cellular pathways involved in tumorigenesis.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.

Research into these areas remains limited but indicates that further exploration could yield significant findings.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights how variations in substituents can influence biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-cyano-6-(2,4-dichlorobenzyl)sulfanyl-2-phenylnicotinate | Contains dichlorobenzyl | Greater halogen substitution may enhance reactivity |

| Ethyl 6-(phenethyl)sulfanyl-5-cyano-2-phenylnicotinate | Substituted phenethyl | Potentially different biological activity due to altered sterics |

| Ethyl 6-(methylsulfanyl)-5-cyano-2-phenylnicotinate | Methylsulfanyl group | Simpler structure may yield different properties |

This table illustrates how modifications can lead to distinct chemical behaviors and biological activities, emphasizing the uniqueness of this compound.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research on similar compounds has provided insights into potential mechanisms of action. For instance, studies have shown that related nicotinates can exhibit antilipidemic effects and modulate lipid metabolism in hyperlipidemic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.